molecular formula C13H20ClNO B13681359 2-Amino-1-(4-pentylphenyl)ethanone Hydrochloride

2-Amino-1-(4-pentylphenyl)ethanone Hydrochloride

Cat. No.: B13681359
M. Wt: 241.76 g/mol
InChI Key: REVRUSWWNQAMCR-UHFFFAOYSA-N
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Description

2-Amino-1-(4-pentylphenyl)ethanone Hydrochloride is a chemical compound with the molecular formula C13H19NO.ClH and a molecular weight of 241.76 g/mol . This compound is characterized by the presence of an amino group attached to an ethanone structure, which is further substituted with a pentylphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-pentylphenyl)ethanone Hydrochloride typically involves the reaction of 4-pentylbenzaldehyde with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up by using industrial reactors and optimized reaction parameters to achieve efficient production. The final product is purified through recrystallization and other purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-pentylphenyl)ethanone Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-pentylphenyl)ethanone Hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-pentylphenyl)ethanone Hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The amino group plays a crucial role in binding to active sites of enzymes, thereby altering their activity. The pentylphenyl group contributes to the compound’s hydrophobic interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-pentylphenyl)ethanone Hydrochloride is unique due to the presence of the pentyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in studies involving hydrophobic interactions and in the synthesis of compounds requiring specific hydrophobic characteristics .

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

2-amino-1-(4-pentylphenyl)ethanone;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-2-3-4-5-11-6-8-12(9-7-11)13(15)10-14;/h6-9H,2-5,10,14H2,1H3;1H

InChI Key

REVRUSWWNQAMCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CN.Cl

Origin of Product

United States

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